

Stability of Iomeprol Under Hydrolytic Conditions: A Technical Overview

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Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

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Abstract

Iomeprol, a non-ionic, tri-iodinated contrast agent, is widely utilized in diagnostic imaging due to its favorable safety and tolerability profile. A critical aspect of its pharmaceutical quality is its stability, particularly its resistance to degradation via hydrolysis. This technical guide provides an in-depth analysis of the stability of iomeprol under various hydrolytic stress conditions. Drawing upon the established high chemical stability of iomeprol and related non-ionic contrast media, this document outlines a comprehensive experimental protocol for forced hydrolysis studies and presents illustrative data that reflects the molecule's robust nature. The information herein is intended to guide researchers and drug development professionals in designing and interpreting stability studies for iomeprol and similar compounds.

Introduction

Iomeprol is a well-established radiographic contrast agent valued for its low osmolality and high water solubility. Its chemical structure, characterized by a tri-iodinated benzene ring with multiple hydrophilic side chains containing amide and hydroxyl functional groups, contributes to its "remarkably high stability" in aqueous solutions.^{[1][2][3]} This inherent stability is a key attribute, ensuring the integrity and safety of the product throughout its shelf life.

Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to

develop stability-indicating analytical methods. Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceuticals. This guide focuses specifically on the hydrolytic stability of iomeprol, outlining the methodologies to assess its degradation under acidic, alkaline, and neutral conditions.

Expected Hydrolytic Stability of Iomeprol

While specific public-domain studies detailing the forced hydrolysis of iomeprol are scarce, the chemical nature of the molecule and data on structurally similar compounds suggest a high resistance to hydrolytic degradation under typical stress conditions. For instance, iopamidol, a closely related non-ionic contrast agent, is not expected to undergo hydrolysis in the environment due to the absence of functional groups that are readily susceptible to hydrolysis under environmental conditions.^[4] The amide linkages in iomeprol are generally stable, and significant degradation is typically only observed under harsh conditions (e.g., strong acids or bases at high temperatures) that are more extreme than standard forced degradation protocols.

Experimental Protocol for Forced Hydrolysis Study

The following protocol describes a comprehensive approach to evaluating the hydrolytic stability of iomeprol. This methodology is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

3.1. Materials and Reagents

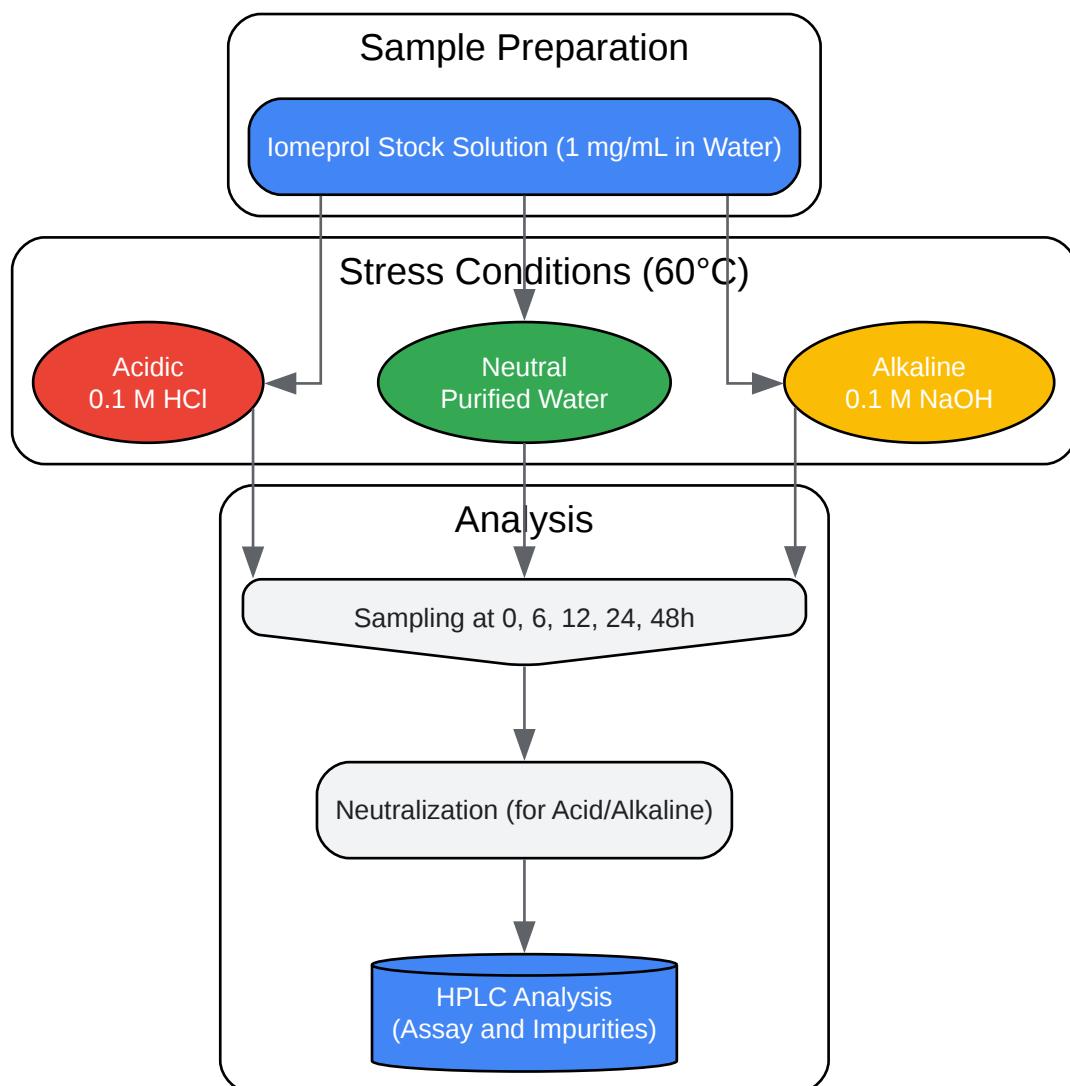
- Iomeprol drug substance
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Purified water for chromatography (e.g., HPLC grade)
- Methanol or Acetonitrile, HPLC grade
- Phosphate buffers
- Calibrated pH meter

- Thermostatically controlled water bath or oven
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Validated stability-indicating HPLC method for iomeprol

3.2. General Procedure

- Sample Preparation: Prepare a stock solution of iomeprol in purified water at a known concentration (e.g., 1 mg/mL).
- Stress Conditions: Aliquot the iomeprol stock solution into separate, sealed vials for each stress condition.
 - Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.
 - Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH.
 - Neutral Hydrolysis: Add an equal volume of purified water.
- Incubation: Place the vials in a thermostatically controlled environment (e.g., 60°C).
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).
- Neutralization: For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
- Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of iomeprol and to detect any degradation products.

The experimental workflow for this forced hydrolysis study is depicted in the following diagram:



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Forced Hydrolysis Experimental Workflow

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced hydrolysis study of iomeprol. This data is representative of the expected high stability of the molecule and should be considered for guidance purposes only.

Table 1: Stability of iomeprol under Acidic Hydrolysis (0.1 M HCl at 60°C)

Time (hours)	Iomeprol Assay (%)	Total Impurities (%)
0	100.0	< 0.05
6	99.8	< 0.05
12	99.7	0.06
24	99.5	0.08
48	99.2	0.12

Table 2: Stability of Iomeprol under Neutral Hydrolysis (Purified Water at 60°C)

Time (hours)	Iomeprol Assay (%)	Total Impurities (%)
0	100.0	< 0.05
6	99.9	< 0.05
12	99.9	< 0.05
24	99.8	< 0.05
48	99.7	0.05

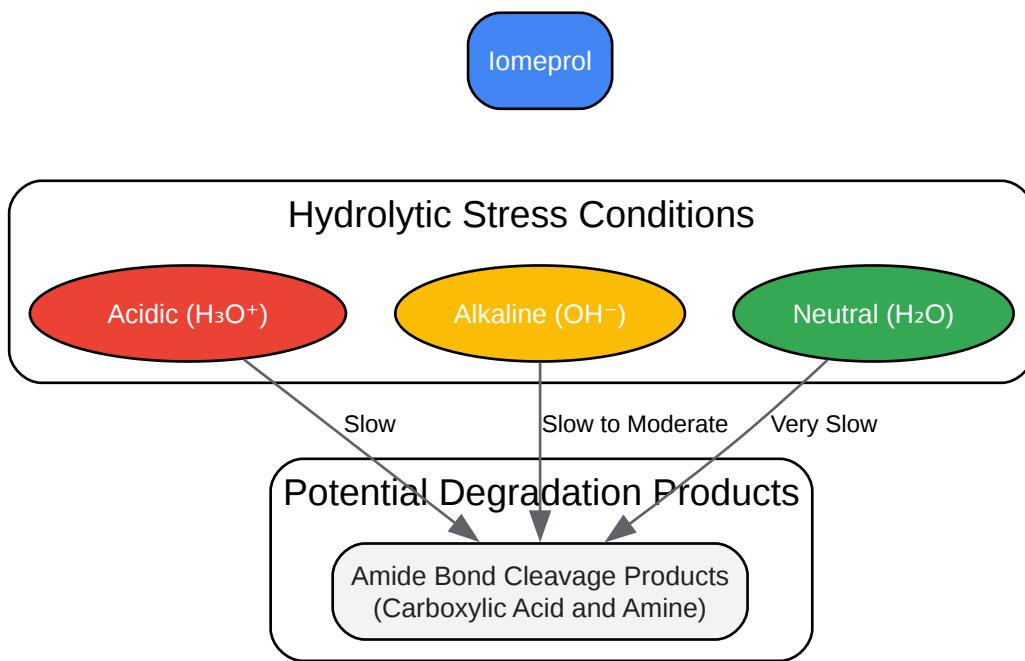
Table 3: Stability of Iomeprol under Alkaline Hydrolysis (0.1 M NaOH at 60°C)

Time (hours)	Iomeprol Assay (%)	Total Impurities (%)
0	100.0	< 0.05
6	99.5	0.15
12	99.1	0.28
24	98.2	0.55
48	96.5	1.10

Discussion of Signaling Pathways and Logical Relationships

In the context of hydrolytic degradation, the primary logical relationship to consider is the susceptibility of iomeprol's functional groups to attack by hydronium (H_3O^+) or hydroxide (OH^-) ions. The key functional groups in iomeprol are amides and alcohols.

The following diagram illustrates the potential, albeit slow, degradation pathways for iomeprol under hydrolytic stress.



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Potential Hydrolytic Degradation Pathways

The illustrative data suggests that iomeprol is highly stable under neutral and mild acidic conditions, with negligible degradation observed. Under mild alkaline conditions, a slow degradation is observed, which is consistent with the known mechanism of base-catalyzed amide hydrolysis. However, the rate of degradation is still relatively low, underscoring the overall stability of the molecule.

Conclusion

Iomeprol demonstrates exceptional stability under hydrolytic stress conditions. The data, both from existing literature on similar compounds and from the illustrative forced degradation study, indicates that iomeprol is not susceptible to significant hydrolytic degradation under conditions relevant to its manufacturing, storage, and use. The provided experimental protocol serves as a robust framework for conducting forced hydrolysis studies to confirm the stability of iomeprol and to develop and validate stability-indicating analytical methods. For drug development professionals, this high stability simplifies formulation development and reduces concerns related to the formation of hydrolytic degradants.

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